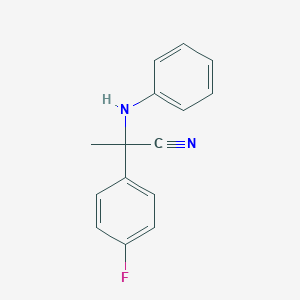

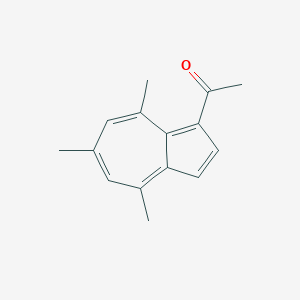

![molecular formula C18H21FN2OS B232273 N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide](/img/structure/B232273.png)

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide, also known as DFMT, is a chemical compound that has been widely used in scientific research. DFMT is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation.

Mecanismo De Acción

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide inhibits LSD1 by binding to the enzyme's active site. LSD1 is a flavin-dependent amine oxidase that catalyzes the demethylation of mono- and dimethylated lysine residues on histone proteins. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide binds to the flavin adenine dinucleotide (FAD) cofactor of LSD1, preventing the enzyme from functioning properly. This leads to an accumulation of methylated histones and changes in gene expression.

Biochemical and Physiological Effects

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects. Inhibition of LSD1 by N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide leads to an increase in histone methylation, which can lead to changes in gene expression. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to induce differentiation in cancer cells, suggesting that LSD1 plays a critical role in maintaining the undifferentiated state of cancer cells. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has also been shown to promote neuroprotection in animal models of neurodegenerative diseases, suggesting that LSD1 inhibition may be a potential therapeutic strategy for these conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has several advantages as a tool for studying the role of LSD1 in epigenetic regulation. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide is a potent and specific inhibitor of LSD1, which allows for precise control over LSD1 activity. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has been shown to be effective in a variety of cell types and animal models, suggesting that it is a robust tool for studying LSD1 function. However, N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has some limitations as well. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide is a small molecule inhibitor, which means that it may have off-target effects on other enzymes or proteins. Additionally, N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide may not be effective in all cell types or experimental conditions.

Direcciones Futuras

There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide and LSD1 inhibition. One area of interest is the development of more potent and specific LSD1 inhibitors. Several compounds have been identified that are more potent than N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide, and further optimization of these compounds may lead to more effective LSD1 inhibitors. Another area of interest is the identification of LSD1 target genes and pathways. LSD1 has been shown to regulate the expression of several genes involved in cancer and neurodegeneration, and further studies may reveal additional targets for LSD1 inhibition. Finally, the therapeutic potential of LSD1 inhibition in cancer and neurodegenerative diseases is an area of active research. Clinical trials of LSD1 inhibitors are currently underway, and further studies may reveal the potential of LSD1 inhibition as a therapeutic strategy.

Métodos De Síntesis

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide can be synthesized through a multi-step process. The first step involves the reaction of 2-fluorothiophenol and N-methyl-2-bromoacetamide in the presence of a base to form 2-[(2-fluorophenyl)sulfanyl]-N-methylacetamide. The second step involves the reaction of N-[2-(dimethylamino)ethyl]benzamide with the product of the first step in the presence of a base to form N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide. The synthesis of N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has been described in several research articles, and the purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has been widely used in scientific research as a tool to study the role of LSD1 in epigenetic regulation. Epigenetic regulation refers to the modification of gene expression without changing the DNA sequence. LSD1 is an enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide inhibits LSD1 activity, leading to an increase in histone methylation and changes in gene expression. N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide has been used to study the role of LSD1 in various biological processes, including cancer, neurodegeneration, and stem cell differentiation.

Propiedades

Nombre del producto |

N-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)sulfanyl]-N-methylbenzamide |

|---|---|

Fórmula molecular |

C18H21FN2OS |

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

N-[2-(dimethylamino)ethyl]-2-(2-fluorophenyl)sulfanyl-N-methylbenzamide |

InChI |

InChI=1S/C18H21FN2OS/c1-20(2)12-13-21(3)18(22)14-8-4-6-10-16(14)23-17-11-7-5-9-15(17)19/h4-11H,12-13H2,1-3H3 |

Clave InChI |

WIYHGRHKEYEQNI-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(C)C(=O)C1=CC=CC=C1SC2=CC=CC=C2F |

SMILES canónico |

CN(C)CCN(C)C(=O)C1=CC=CC=C1SC2=CC=CC=C2F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)

![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)

![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)